

# 3-(2-Methylphenyl)furan CAS number and properties

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Compound of Interest

Compound Name: 3-(2-Methylphenyl)furan

Cat. No.: B15209064

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## Technical Guide: 3-(2-Methylphenyl)furan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **3-(2-Methylphenyl)furan** is not readily found in major chemical databases. As such, a specific CAS number cannot be provided, and the following information is based on the general properties and synthesis of structurally similar 3-arylfurans. All quantitative data should be considered predictive.

## **Core Compound Information**

While specific experimental data for **3-(2-Methylphenyl)furan** is not available, its properties can be estimated based on the characteristics of other arylfurans.

Table 1: Predicted Properties of 3-(2-Methylphenyl)furan



| Property          | Predicted Value/Characteristic  |
|-------------------|---|
| Molecular Formula | C11H10O   |
| Molecular Weight  | 158.19 g/mol  |
| Appearance        | Likely a colorless to pale yellow oil or low-<br>melting solid  |
| Boiling Point     | Estimated to be in the range of 220-250 °C at atmospheric pressure  |
| Melting Point     | Highly dependent on purity; likely to be near room temperature  |
| Solubility        | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) and insoluble in water.                                |
| Stability         | Furans are susceptible to oxidation and polymerization, particularly in the presence of acid and light. Storage under an inert atmosphere is recommended. |

## General Synthesis of 3-Aryl-Furans: The Feist-Benary Synthesis

A versatile and classical method for the synthesis of substituted furans is the Feist-Benary synthesis.[1][2][3] This reaction involves the condensation of an  $\alpha$ -halo ketone with a  $\beta$ -dicarbonyl compound in the presence of a base.[1][2] For the synthesis of a 3-arylfuran like **3-(2-Methylphenyl)furan**, a suitable  $\alpha$ -halo ketone and a  $\beta$ -ketoester or  $\beta$ -diketone would be required.

## General Experimental Protocol: Feist-Benary Furan Synthesis

This protocol describes a general procedure for the synthesis of a 3-substituted furan and should be adapted and optimized for specific substrates.



#### Materials:

- α-halo ketone (e.g., 2-chloro-1-(2-methylphenyl)ethan-1-one)
- β-dicarbonyl compound (e.g., ethyl acetoacetate)
- Base (e.g., pyridine, sodium ethoxide, or triethylamine)
- Solvent (e.g., ethanol, THF, or DMF)
- Acid for workup (e.g., dilute HCl)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the chosen solvent.
- Base Addition: Add the base to the solution and stir for 15-30 minutes at room temperature to form the enolate.
- Addition of  $\alpha$ -halo ketone: Slowly add the  $\alpha$ -halo ketone to the reaction mixture.
- Reaction: Heat the mixture to reflux (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- Workup:
  - Cool the reaction mixture to room temperature.
  - If a solid precipitate has formed (e.g., pyridinium hydrochloride), remove it by filtration.
  - Quench the reaction by adding water and then neutralize or slightly acidify with dilute acid.
  - Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.



- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired substituted furan.

### **Logical Workflow and Signaling Pathways**

As **3-(2-Methylphenyl)furan** is a synthetic compound with no specified biological activity in the available literature, a signaling pathway diagram is not applicable. Instead, a logical workflow for its general synthesis via the Feist-Benary reaction is presented.



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Caption: Logical workflow of the Feist-Benary furan synthesis.

# Potential Applications in Research and Drug Development

The furan scaffold is a key structural motif in numerous natural products and biologically active compounds.[4] Arylfuran derivatives, in particular, have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of novel arylfurans like **3-(2-Methylphenyl)furan** could be of interest for:



- Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
- Materials Science: As a component in the development of organic electronic materials.
- Agrochemicals: As a scaffold for the discovery of new herbicides or pesticides.

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